

# Evaluating the Long-Term Safety of Emapticap Pegol in Comparison to Other Biologics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of **emapticap pegol** with established biologics, supported by available clinical trial data and experimental protocols. As an investigational drug with a novel mechanism of action, **emapticap pegol**'s long-term safety data is still emerging. This guide contrasts its current safety profile with that of well-established TNF-alpha inhibitors, for which extensive long-term data is available.

## **Overview of Emapticap Pegol**

**Emapticap pegol** (NOX-E36) is a Spiegelmer®, a unique class of L-stereoisomer RNA aptamers, that binds and neutralizes C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, **emapticap pegol** disrupts the migration and infiltration of monocytes and macrophages to sites of inflammation, a key process in various inflammatory and fibrotic diseases.[2] Its potential therapeutic applications have been explored in conditions such as diabetic nephropathy.[1][3][4]

## **Long-Term Safety Data Comparison**

The long-term safety evaluation of a biologic is a rigorous process that extends from early clinical trials to post-market surveillance. For established biologics like the TNF-alpha inhibitors adalimumab, etanercept, and infliximab, this has resulted in a vast body of data from tens of thousands of patients over more than a decade. In contrast, the available safety data for



**emapticap pegol** is from Phase I and II clinical trials, representing a shorter duration and a smaller patient population.

## **Quantitative Safety Data Summary**

The following table summarizes key long-term safety data for adalimumab, etanercept, and infliximab, and the available shorter-term data for **emapticap pegol**. Rates are presented as events per 100 patient-years (PY) where available, to normalize for varying exposure times.



| Adverse Event<br>Category | Emapticap<br>Pegol (NOX-<br>E36)                                                                                                                                                              | Adalimumab                                                                                                                                                                                                                       | Etanercept                                                                                                                                                                                                                                           | Infliximab                                                                                                                                                                                                                 |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Exposure          | >100 subjects in<br>Phase I & II<br>trials.[2] A Phase<br>IIa trial in<br>diabetic<br>nephropathy<br>included 75<br>patients treated<br>for 12 weeks with<br>a 12-week<br>follow-up.[1][3][4] | 29,967 patients representing 56,916 patient-years of exposure in global clinical trials across multiple indications.[5]                                                                                                          | Data from controlled and open-label trials with up to 43 months of treatment (1109 patient-years) in 628 rheumatoid arthritis patients. [6][7] Long-term extension studies in psoriasis and juvenile rheumatoid arthritis also available.[8][9] [10] | Data from randomized controlled trials and open-label studies with up to 10 years of clinical practice experience.[11] [12] A single-center cohort study on inflammatory bowel disease (IBD) provides long-term data. [13] |
| Serious<br>Infections     | No treatment-related serious adverse events reported in the Phase IIa trial.[3] [14]                                                                                                          | 3.7 events/100 PY across all indications.[5] Rates vary by indication, with higher rates in Crohn's disease and rheumatoid arthritis (3.5 to 6.9/100 PY).[5] Pneumonia and cellulitis are among the most common.[15] The risk is | Rate of serious infections was 0.04 per patient-year in a long-term study of patients with juvenile rheumatoid arthritis.[9] In psoriasis, serious infection rates were 1.9 and 0.9 events per 100 PY for different dosing regimens. [8]             | No increased risk of serious infections was observed compared to placebo in shorter-term trials.[11] However, long-term use is associated with an increased risk of infections, including tuberculosis and opportunistic   |



|                                       |                                                                              | generally stable over time.[15][16]                                                                                                                                          |                                                                                                                                                       | infections.[13] [17] Concomitant steroid use is a risk factor.[13]                                                                                                             |
|---------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Malignancies<br>(excluding<br>NMSC)   | No data available from the short-term studies.                               | 0.7 events/100 PY. Overall rates are as expected for the general population.[15]                                                                                             | Concerns exist for prolonged TNF inhibition, but studies have not shown a significant increase in malignancies compared to the general population.[7] | The observed malignancy rate in a long-term IBD cohort was similar to previous reports.  [13] While a concern, an increased risk has not been consistently demonstrated.  [12] |
| Non-Melanoma<br>Skin Cancer<br>(NMSC) | No data<br>available.                                                        | 0.2 events/100 PY.[15] Incidence rates may be higher in certain patient populations like those with rheumatoid arthritis or psoriasis compared to the general population.[5] | Data on NMSC with etanercept is part of the overall malignancy monitoring.                                                                            | Part of the overall malignancy surveillance.                                                                                                                                   |
| Injection Site<br>Reactions           | The most relevant treatment-related adverse events were generally mild local | Common, but generally mild to moderate.                                                                                                                                      | Most adverse<br>events were<br>mild, with<br>injection site<br>reactions being<br>common.[6]                                                          | Not applicable (intravenous infusion). Acute infusion reactions (e.g., headache, fever,                                                                                        |



|                               | injection site                                                                                                 |                                 |                                                                                             | chills) occurred                                                                       |
|-------------------------------|----------------------------------------------------------------------------------------------------------------|---------------------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
|                               | reactions,                                                                                                     |                                 |                                                                                             | in 17% of                                                                              |
|                               | occurring in 18%                                                                                               |                                 |                                                                                             | patients versus                                                                        |
|                               | of patients                                                                                                    |                                 |                                                                                             | 7% with placebo.                                                                       |
|                               | treated with                                                                                                   |                                 |                                                                                             | [11]                                                                                   |
|                               | emapticap pegol                                                                                                |                                 |                                                                                             |                                                                                        |
|                               | versus 4% in the                                                                                               |                                 |                                                                                             |                                                                                        |
|                               | placebo group.                                                                                                 |                                 |                                                                                             |                                                                                        |
|                               | [14]                                                                                                           |                                 |                                                                                             |                                                                                        |
| Discontinuation<br>due to AEs | Two patients (out of 50) stopped treatment due to treatment-related skin reactions in the Phase IIa trial.[14] | Varies by indication and study. | 7% of patients withdrew due to adverse events in a long-term rheumatoid arthritis study.[6] | In a 10-year study, 47 out of 271 patients discontinued therapy due to adverse events. |

## **Signaling Pathway Diagrams**

The mechanism of action differs significantly between **emapticap pegol** and TNF-alpha inhibitors, which is crucial for understanding their potential long-term safety profiles.



Click to download full resolution via product page

Caption: **Emapticap pegol** neutralizes CCL2, blocking monocyte recruitment.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX-E36 [tmepharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-Term Safety of Adalimumab in 29,967 Adult Patients From Global Clinical Trials Across Multiple Indications: An Updated Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of etanercept in patients with rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrheum.org [jrheum.org]
- 8. Long term efficacy and safety of etanercept in the treatment of psoriasis and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Long-term safety and efficacy of etanercept in patients with psoriasis: an open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long term safety of infliximab PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety of infliximab in 10 years of clinical practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. ard.bmj.com [ard.bmj.com]



- 17. Long-term safety and efficacy of infliximab for the treatment of ankylosing spondylitis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Long-Term Safety of Emapticap Pegol in Comparison to Other Biologics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607337#evaluating-the-long-term-safety-of-emapticap-pegol-compared-to-other-biologics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com